molecular formula C11H15FN2O B1517084 1-(2-Amino-4-fluorophenyl)-4-piperidinol CAS No. 1019507-61-9

1-(2-Amino-4-fluorophenyl)-4-piperidinol

Cat. No. B1517084
CAS RN: 1019507-61-9
M. Wt: 210.25 g/mol
InChI Key: DLMYYUZZVLJRJM-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluorophenyl)-4-piperidinol, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound belonging to the phenethylamine family. It is a psychostimulant drug with a wide range of effects that are similar to those of amphetamine. 4-FA is often used in research laboratories as an alternative to other stimulants such as amphetamine and methamphetamine. It has a wide range of applications in scientific research, including its use in pharmacological studies as a model compound for the development of new drugs, as well as its potential therapeutic uses.

Scientific Research Applications

Antibacterial Agents Synthesis

Research has focused on the development of novel arylfluoroquinolone compounds characterized by the substitution of fluorine atoms and amino groups, indicating the importance of fluorine substitution for enhancing antibacterial potency. Compounds have been developed with significant in vitro and in vivo efficacy against bacterial infections (Chu et al., 1985).

Anticancer Applications

Studies have revealed the synthesis of Aurora kinase inhibitors with specific structural modifications, including fluorophenyl substitutions, demonstrating potential utility in cancer treatment by inhibiting Aurora A kinase activity (ロバート ヘンリー,ジェームズ, 2006).

Antimycobacterial Research

The synthesis of spiro-piperidin-4-ones, with specific focus on fluorophenyl derivatives, has been evaluated for activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in treating tuberculosis with significant potency compared to traditional drugs (Kumar et al., 2008).

Neuroleptic Agents Development

Research into neuroleptic agents has included the synthesis of compounds with fluorophenyl and piperidinol components, demonstrating potent neuroleptic activity with reduced side effects, highlighting their potential in treating psychiatric disorders (Sato et al., 1978).

Safety and Hazards

The safety data sheet for Ethanone, 1-(2-amino-4-fluorophenyl)- (9CI), suggests that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention may be required .

Mechanism of Action

Mode of Action

1-(2-Amino-4-fluorophenyl)-4-piperidinol acts as an inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histone lysine residues . This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromosomal DNA and activation of transcription .

Biochemical Pathways

The inhibition of HDAC3 by this compound affects various biochemical pathways. HDAC3 is involved in the regulation of gene expression and cell proliferation . Therefore, its inhibition can lead to changes in these processes. For instance, it can lead to the upregulation of genes that are normally repressed by HDAC3, potentially affecting cell cycle progression, apoptosis, and other cellular processes .

Pharmacokinetics

Similar compounds, such as other hdac inhibitors, are known to be orally bioavailable . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be determined in further studies to fully understand its pharmacokinetics.

Result of Action

The inhibition of HDAC3 by this compound can lead to various molecular and cellular effects. For instance, it can lead to changes in gene expression, potentially affecting cell cycle progression, apoptosis, and other cellular processes . In cancer cells, this could potentially lead to the inhibition of cell proliferation and induction of apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially affecting its ability to bind to HDAC3 . Additionally, the presence of other molecules, such as other HDAC inhibitors, could potentially affect the action of this compound

properties

IUPAC Name

1-(2-amino-4-fluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYYUZZVLJRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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